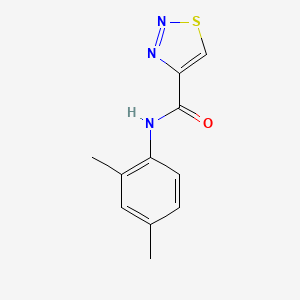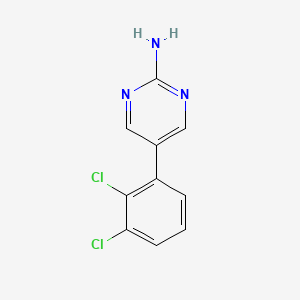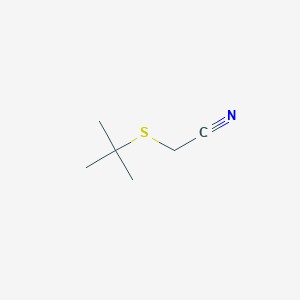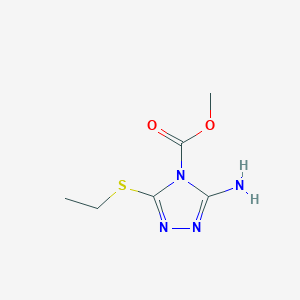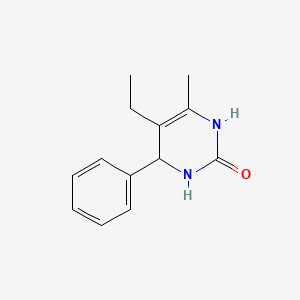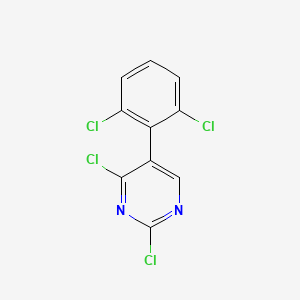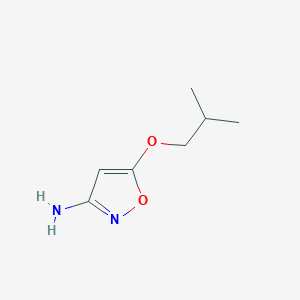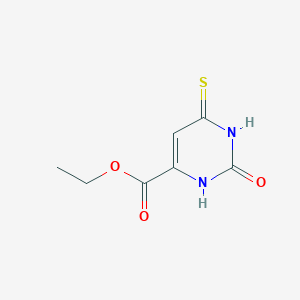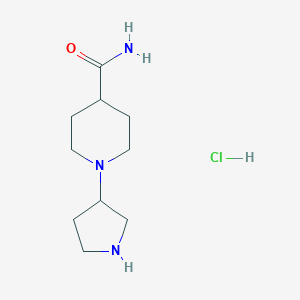
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride is a synthetic compound that features a pyrrolidine ring attached to a piperidine ring, with a carboxamide group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : Starting from a suitable precursor, such as a substituted butyrolactone, the pyrrolidine ring can be formed through a cyclization reaction. This often involves the use of reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized from a precursor such as 1,5-dibromopentane through a nucleophilic substitution reaction with ammonia or a primary amine.
-
Coupling of Rings: : The pyrrolidine and piperidine rings are coupled through a condensation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
-
Formation of Carboxamide Group: : The carboxamide group is introduced by reacting the coupled product with an appropriate amine or ammonia under dehydrating conditions.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols or alkanes. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.
Scientific Research Applications
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrrolidin-2-yl)piperidine-4-carboxamidehydrochloride
- 1-(Pyrrolidin-3-yl)piperidine-3-carboxamidehydrochloride
- 1-(Pyrrolidin-3-yl)piperidine-4-carboxylatehydrochloride
Uniqueness
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the pyrrolidine ring and the carboxamide group plays a crucial role in its interaction with molecular targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H20ClN3O |
|---|---|
Molecular Weight |
233.74 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;/h8-9,12H,1-7H2,(H2,11,14);1H |
InChI Key |
RJWXQNDPIZVNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(CC2)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


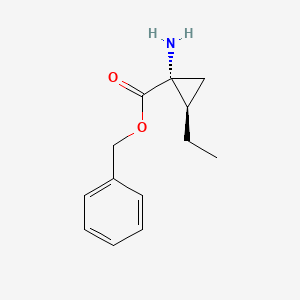
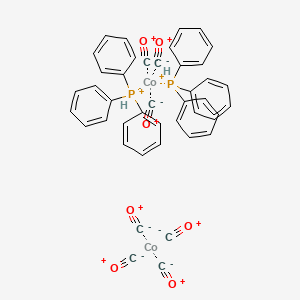
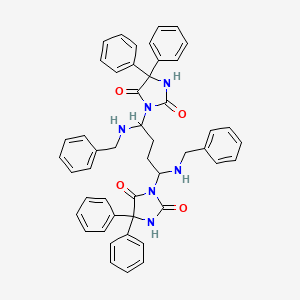
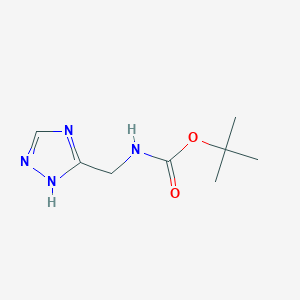
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
